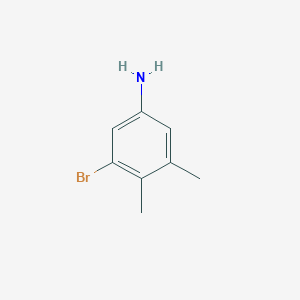
3-Bromo-4,5-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4,5-dimethylaniline: is an organic compound with the molecular formula C8H10BrN It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and two methyl groups at the fourth and fifth positions
作用機序
Target of Action
The primary target of 3-Bromo-4,5-dimethylaniline is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , an enzyme found in Salmonella typhimurium .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function
Biochemical Pathways
The compound’s interaction with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase suggests it may influence pathways involving this enzyme .
Pharmacokinetics
A related compound, 4-bromo-3,5-dimethylaniline, is reported to have high gastrointestinal absorption and is predicted to be bbb permeant . It is also reported to be a CYP1A2 inhibitor .
Result of Action
For example, 3-Bromo-4,5-dihydroxybenzaldehyde, a component of Polysiphonia morrowii, has been shown to have anti-inflammatory properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Adequate ventilation is necessary, and all sources of ignition should be removed .
生化学分析
Biochemical Properties
It is known that aniline derivatives can undergo metabolic N-hydroxylation of their amino groups . This suggests that 3-Bromo-4,5-dimethylaniline may interact with enzymes involved in N-hydroxylation reactions.
Cellular Effects
Aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic N-hydroxylation of their amino groups . This suggests that this compound may have similar effects on cells.
Molecular Mechanism
It is known that aniline derivatives can undergo N-hydroxylation, a metabolic activation reaction . This suggests that this compound may exert its effects through similar metabolic pathways.
Temporal Effects in Laboratory Settings
It is known that aniline derivatives can undergo metabolic activation, suggesting that the effects of this compound may change over time as it is metabolized .
Dosage Effects in Animal Models
It is known that aniline and its dimethyl derivatives can cause haematotoxicity , suggesting that high doses of this compound may have toxic effects.
Metabolic Pathways
This compound is likely to be involved in the metabolic pathway of N-hydroxylation, a common metabolic activation reaction for aniline derivatives .
Transport and Distribution
It is known that aniline derivatives can undergo metabolic activation, suggesting that this compound may be transported and distributed in a similar manner .
Subcellular Localization
Given its potential for metabolic activation, it may be localized in areas of the cell where metabolic reactions occur .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dimethylaniline typically involves the bromination of 4,5-dimethylaniline. One common method includes the following steps:
Starting Material: 4,5-dimethylaniline.
Bromination: The bromination reaction is carried out using bromine in the presence of a solvent such as dichloromethane at low temperatures (0°C).
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Bromo-4,5-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the bromine atom and methyl groups on the aniline ring influences the reactivity and orientation of further substitutions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Bromination: Bromine in dichloromethane at 0°C.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Nucleophilic Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products:
Bromination: this compound.
Oxidation: Corresponding quinones.
Reduction: Corresponding amines.
Nucleophilic Substitution: Substituted anilines depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Bromo-4,5-dimethylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other industrial products.
類似化合物との比較
4-Bromo-3,5-dimethylaniline: Similar structure but with different substitution pattern.
3,5-Dibromo-4-methylaniline: Contains two bromine atoms and one methyl group.
N,N-Dimethylaniline: Lacks the bromine atom but has two methyl groups on the nitrogen atom.
Uniqueness: 3-Bromo-4,5-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
特性
IUPAC Name |
3-bromo-4,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBYBGRURGCYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2839166.png)
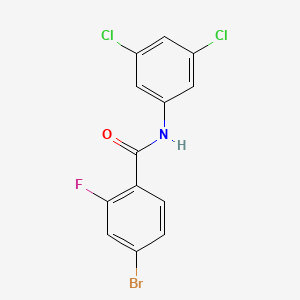
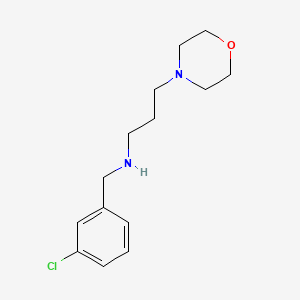
![(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2839171.png)
![2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile](/img/structure/B2839172.png)
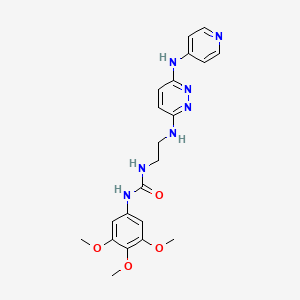
![N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2839174.png)
![Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate](/img/structure/B2839176.png)
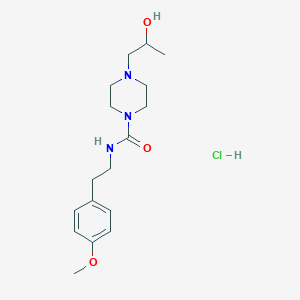
![N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2839184.png)
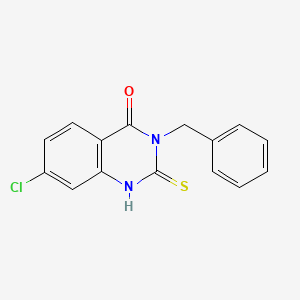
![N-(4-chlorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2839186.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2839187.png)

